molecular formula C7H5BrClN3 B589743 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1266343-30-9

5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B589743
CAS No.: 1266343-30-9
M. Wt: 246.492
InChI Key: QGPYXNYRUAFOHC-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₅BrClN₃ Molecular Weight: 246.49 g/mol CAS No.: 1266343-30-9 Key Features:

  • A pyrrolo[2,3-d]pyrimidine core substituted with bromo (C5), chloro (C4), and methyl (N7) groups.
  • Synthesized via bromination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine using N-bromosuccinimide (NBS) in dichloromethane (90% yield) .
  • Acts as a versatile coupling reagent for synthesizing kinase inhibitors and anticancer agents .

Properties

IUPAC Name

5-bromo-4-chloro-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPYXNYRUAFOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735164
Record name 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266343-30-9
Record name 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the bromination and chlorination of a pyrrolopyrimidine precursor. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide in chloroform under reflux conditions . The reaction proceeds as follows:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in chloroform.
  • Add N-bromosuccinimide to the solution.
  • Reflux the mixture for 1 hour.
  • Isolate the product by filtration and purification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Cyclization Reactions: The pyrrolopyrimidine core can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Substituent Variations in Pyrrolo[2,3-d]pyrimidine Derivatives

The table below highlights key structural analogs and their properties:

Compound Name (CAS No.) Substituents Molecular Weight Key Applications/Properties References
Target Compound (1266343-30-9) Br (C5), Cl (C4), CH₃ (N7) 246.49 Coupling reagent for aryl acetic acids
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1638761-56-4) Br (C5), CH₃ (N7) 212.06 Intermediate for antiparasitic agents
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (7781-10-4) Cl (C4), CH₃ (N7) 167.60 Precursor for brominated derivatives
5-Bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1393845-84-5) Br (C5), OCH₃ (C4), CH₃ (N7) 242.07 Enhanced stability; demethylation yields hydroxyl derivatives
5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine (870706-51-7) Br (C5), Cl (C4), Si(iPr)₃ (N7) 388.81 Steric hindrance; used in PROTAC synthesis
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (175791-49-8) Br (C5), Cl (C4) 232.48 Unmethylated analog; lower lipophilicity

Physicochemical and Reactivity Comparisons

  • Lipophilicity : The methyl group at N7 in the target compound increases lipophilicity compared to unmethylated analogs (e.g., 175791-49-8) .
  • Reactivity :
    • The chloro group at C4 undergoes nucleophilic substitution (e.g., amination to form 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) .
    • Bromo at C5 enables Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
  • Steric Effects : Bulky groups like triisopropylsilyl (CAS 870706-51-7) hinder reactivity but improve selectivity in PROTAC molecules .

Biological Activity

5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1266343-30-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and structure-activity relationship (SAR) data.

The molecular formula of this compound is C7H5BrClN3C_7H_5BrClN_3 with a molecular weight of 246.49 g/mol. It is characterized by the following properties:

PropertyValue
CAS Number1266343-30-9
Molecular Weight246.49 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityHigh
Lipophilicity (Log P)1.65 to 2.89
BBB PermeantYes

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds based on the pyrrolo[2,3-d]pyrimidine scaffold. For instance, a related compound demonstrated low micromolar activity against the Zika virus, with an effective concentration (EC50) of 4.3 µM and a cytotoxic concentration (CC50) of 58 µM . The promising results suggest that modifications to the pyrrolo[2,3-d]pyrimidine structure can lead to enhanced antiviral activity.

Table 1: Antiviral Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound 54.35813.5
Compound X5.1397.6

Anticancer Activity

The compound has also been investigated for its potential as a cyclin-dependent kinase (CDK) inhibitor, which is a promising target for cancer therapy due to its role in cell cycle regulation. In silico studies indicated that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance its inhibitory activity against CDK2, further validating its therapeutic potential in oncology .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have revealed critical insights into how structural modifications affect biological activity:

  • Substitution Patterns : Compounds with electron-withdrawing groups at specific positions showed enhanced antiviral activity.
  • Scaffold Variability : The retention of the pyrrolo[2,3-d]pyrimidine core while varying substituents led to compounds with improved selectivity and reduced toxicity profiles.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Electron-withdrawing group at para positionIncreased antiviral efficacy
Methylamino substitution at position 5Reduced cytotoxicity

Study on Zika Virus Inhibition

In a recent study focusing on Zika virus inhibitors, compound 5 was noted for its significant reduction in viral titers at concentrations as low as 8.5 µM. This study emphasized the importance of structural modifications in enhancing the activity and safety profiles of antiviral agents derived from the pyrrolo[2,3-d]pyrimidine scaffold .

CDK Inhibition Research

Research evaluating new CDK inhibitors based on pyrazolo and pyrrolo scaffolds revealed that certain derivatives exhibited promising apoptotic activity in cancer cell lines. These findings support further exploration into the anticancer applications of derivatives like this compound .

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